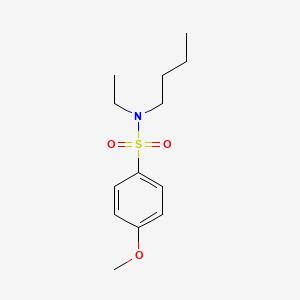

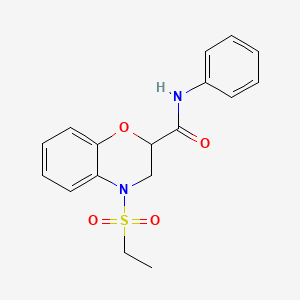

![molecular formula C19H16N2O4 B4623479 N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to the structural family of N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide involves multiple steps, including Claisen-Schmidt condensation, cyclization, and Mannich’s reaction. Kumar et al. (2017) described the synthesis of novel derivatives starting from 2-acetylfuran, leading to compounds with potential pharmacological activities (Kumar et al., 2017). Ikemoto et al. (2005) developed a practical method for synthesizing an orally active compound through esterification and Claisen type reaction, followed by Suzuki−Miyaura reaction and amidation (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using IR, NMR, and Mass spectrometric data, revealing the complex nature and specific substituents that contribute to their biological activity. The crystal structure and X-ray diffraction analysis of benzo-furan derivatives show promising anti-tumoral activity, providing insights into the molecular conformation and interactions within the crystal lattice (Diana et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest include oxidative aminocarbonylation-cyclization reactions, which have been used to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, demonstrating the compound’s reactivity and potential for diverse chemical transformations (Gabriele et al., 2006).

Scientific Research Applications

Synthesis and Oxidation Reactions

Compounds structurally related to N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide have been synthesized and subjected to various chemical reactions, including oxidation processes. For instance, derivatives of tetrahydrobenzofurans have been synthesized and converted through dimethyldioxirane oxidation, demonstrating the chemical versatility and reactivity of benzoxazin-based compounds (Lévai et al., 2002).

Antiplasmodial Activity

Some derivatives structurally related to the target compound have been tested for their activities against Plasmodium falciparum, revealing potential antiplasmodial applications. These studies highlight the importance of the acyl moiety in the compound's structure for its biological activity, with benzamides showing promising results (Hermann et al., 2021).

Antitumor Agents

Research on quinazolin derivatives, which share a structural motif with benzoxazins, has indicated their potential as antitumor agents. Synthesis of these compounds followed by evaluation against human carcinoma cell lines has revealed significant inhibition, suggesting the relevance of N-phenyl aniline-containing compounds in cancer research (El‐serwy et al., 2016).

Polybenzoxazine Synthesis

The synthesis of polybenzoxazine with phenylnitrile functional groups has been reported, demonstrating the potential of benzoxazin derivatives in polymer science. These compounds have shown improved thermal stability and mechanical properties, highlighting their utility in advanced material applications (Qi et al., 2009).

Biological Activity Evaluation

Derivatives similar to N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide have been evaluated for their biological activities, including antibacterial and antifungal effects. The exploration of benzamides and their derivatives underscores the potential of such compounds in developing new therapeutic agents (Ighilahriz-Boubchir et al., 2017).

properties

IUPAC Name |

N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-17(16-9-4-10-24-16)20-13-6-3-5-12(11-13)18-21-15-8-2-1-7-14(15)19(23)25-18/h1-3,5-8,11,16H,4,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACVDKSHNMKDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydrofuran-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)

![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)